molecular formula C12H12N2O2S B14905873 N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide

N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide

Cat. No.: B14905873
M. Wt: 248.30 g/mol
InChI Key: JEKCBCPATBQZLF-UHFFFAOYSA-N
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Description

N-(2-Ethoxypyridin-3-yl)thiophene-2-carboxamide is a heterocyclic amide featuring a thiophene ring linked to a 2-ethoxypyridine moiety via a carboxamide bridge. Its structure combines aromatic and electron-rich components, making it a candidate for pharmacological applications, particularly in antimicrobial, anticancer, or antiviral therapies.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12-9(5-3-7-13-12)14-11(15)10-6-4-8-17-10/h3-8H,2H2,1H3,(H,14,15)

InChI Key

JEKCBCPATBQZLF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=N1)NC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide typically involves the condensation of 2-ethoxypyridine-3-amine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Reagents like bromine or iodine in the presence of a catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

The target compound’s closest analogues include:

  • Thiophene-2-carboxamides with pyridine substituents (e.g., N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues from ).
  • Thieno[2,3-b]pyridine derivatives (e.g., 3,4,6-triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide in ).
  • N-Aryl thiophene carboxamides (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide in ).
Table 1: Key Structural Differences and Substituent Effects
Compound Class Substituent Features Impact on Properties Reference
Target Compound 2-Ethoxypyridin-3-yl group Enhances solubility (ethoxy) and π-π stacking potential (pyridine)
N-(4-methylpyridin-2-yl) Analogues 4-Methylpyridin-2-yl + aryl groups (e.g., 4-cyano, 4-CF3O) Electron-withdrawing groups improve binding affinity to biological targets
Thieno[2,3-b]pyridine Derivatives Fused thiophene-pyridine core + amino/phenyl groups Planar structure enhances intercalation with DNA/enzymes; antimicrobial activity
N-(2-nitrophenyl) Analogues Nitrophenyl group Strong electron-withdrawing effect; genotoxicity reported in mammalian cells

Key Observations :

  • The target compound likely follows a similar amide coupling pathway (e.g., acyl chloride + amine in polar solvents) as in .
  • Suzuki cross-coupling () enables introduction of diverse aryl groups, but requires transition-metal catalysts.

Physicochemical and Spectral Properties

Table 3: Spectral Data Comparison (Selected Peaks)
Compound IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
N-(2-nitrophenyl)thiophene-2-carboxamide 1690 8.5–7.2 (aromatic H), 10.2 (NH) 165.2 (C=O), 140–125 (aromatic)
Thieno[2,3-b]pyridine derivatives 1680–1700 7.8–6.5 (aromatic H), 2.5 (CH3) 165–160 (C=O), 150–110 (core)
Benzo[b]thiophene-2-carboxamide salts 1675–1695 8.1–7.0 (aromatic H), 3.2–2.8 (piperidinyl) 165–163 (C=O), 135–120 (aryl)

Insights :

  • The ethoxy group in the target compound would likely produce a distinct ¹H NMR signal at ~1.4 ppm (CH3) and 4.0 ppm (OCH2) .
  • Lower C=O stretching frequencies (e.g., 1675–1695 cm⁻¹) suggest strong hydrogen bonding or conjugation with aromatic systems.
Table 4: Reported Bioactivities of Analogues
Compound Class Bioactivity Mechanism/Application Reference
Thieno[2,3-b]pyridine carboxamides Antiviral, antimicrobial DNA intercalation or enzyme inhibition
Benzo[b]thiophene-2-carboxamide salts In vitro anticancer (IC50: 0.5–5 μM) Kinase inhibition or apoptosis induction
N-Aryl thiophene carboxamides Antibacterial (MIC: 8–32 μg/mL) Disruption of cell membrane integrity

Inference for Target Compound :

  • The 2-ethoxypyridine group may enhance blood-brain barrier penetration (ethoxy) and target kinase enzymes (pyridine) .
  • Structural rigidity from the pyridine-thiophene system could improve binding to hydrophobic protein pockets.

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